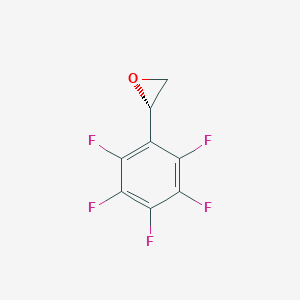

(R)-(+)-2,3,4,5,6-pentafluorostyrene oxide

Description

(R)-(+)-2,3,4,5,6-Pentafluorostyrene oxide is an epoxide derived from the fluorinated styrene monomer 2,3,4,5,6-pentafluorostyrene (CAS 653-34-9). The compound features a pentafluorophenyl group attached to an oxirane (epoxide) ring, with the (R)-(+)-enantiomer indicating its specific stereochemistry. This structure confers unique electronic and steric properties, including high thermal stability, chemical resistance, and reactivity due to the electron-withdrawing fluorine substituents .

Properties

IUPAC Name |

(2R)-2-(2,3,4,5,6-pentafluorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-4-3(2-1-14-2)5(10)7(12)8(13)6(4)11/h2H,1H2/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZPTXICNGFRDG-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalyst Design and Mechanism

The chiral iron-porphyrin catalyst (e.g., 4b ) features a binaphthyl strap that creates a sterically constrained active site, enabling precise control over the oxygen-transfer step. During epoxidation, the catalyst interacts with an oxidant (e.g., iodosylbenzene) to generate a high-valent iron-oxo intermediate. This intermediate facilitates oxygen insertion into the carbon-carbon double bond of pentafluorostyrene, with the binaphthyl moiety inducing preferential formation of the (R)-enantiomer via π-π interactions between the pentafluorophenyl group and the catalyst’s aromatic straps.

Reaction Conditions and Performance

-

Substrate : 2,3,4,5,6-Pentafluorostyrene (1.0 equiv)

-

Catalyst : Binaphthyl-strapped iron-porphyrin (0.01 mol%)

-

Oxidant : Iodosylbenzene (1.2 equiv)

-

Solvent : Dichloromethane, 0°C

-

Yield : 85–92%

This method achieves turnover numbers (TON) up to 16,000, making it scalable for industrial applications. However, the synthesis of the chiral porphyrin ligand requires multi-step organic transformations, increasing complexity.

Stereoselective Synthesis Using Chiral Iodine(III) Reagents

Hypervalent iodine(III) reagents, such as chiral iodobenzene diacetates, offer a metal-free alternative for enantioselective epoxidation. Recent advances demonstrate their efficacy in converting pentafluorostyrene to its (R)-(+)-epoxide with high stereocontrol.

Reagent Design and Reaction Setup

The iodine(III) reagent Ar*I (Figure 1), derived from a lactamide-resorcinol scaffold, acts as a stoichiometric oxidant. Its chiral environment directs the approach of the pentafluorostyrene molecule, ensuring selective oxygen transfer to the pro-R face of the alkene.

Figure 1 : Proposed mechanism for iodine(III)-mediated epoxidation.

-

Electrophilic activation : The iodine(III) center coordinates to the alkene, forming a iodonium ion intermediate.

-

Nucleophilic attack : A water or alcohol nucleophile opens the iodonium ion, forming a β-iodo alcohol.

-

Elimination : Base-mediated deprotonation and iodide expulsion yield the epoxide.

Optimized Protocol

-

Substrate : 2,3,4,5,6-Pentafluorostyrene (1.0 equiv)

-

Reagent : Chiral iodine(III) compound (1.1 equiv)

-

Additive : Calcium carbonate (0.75 equiv)

-

Solvent : Methyl tert-butyl ether (MTBE), 25°C

-

Yield : 78–85%

This method avoids transition metals, reducing contamination risks in pharmaceutical applications. However, the stoichiometric use of iodine reagents limits TON compared to catalytic systems.

Peracid-Mediated Epoxidation

Non-stereoselective epoxidation using meta-chloroperoxybenzoic acid (mCPBA) provides rapid access to the racemic epoxide, which can be resolved chromatographically or via kinetic resolution.

Standard Procedure

Enantiomeric Resolution

Racemic pentafluorostyrene oxide can be resolved using chiral stationary-phase chromatography or enzymatic hydrolysis. For example, lipase-catalyzed kinetic resolution of the racemic epoxide in the presence of water achieves 50% conversion with >99% ee for the remaining (R)-(+)-enantiomer.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | ee (%) | TON | Complexity |

|---|---|---|---|---|---|

| Iron-porphyrin catalysis | Binaphthyl-strapped Fe | 85–92 | 90–97 | 16,000 | High (multi-step catalyst synthesis) |

| Iodine(III) reagents | Chiral Ar*I | 78–85 | 88–92 | 1–10 | Moderate (stoichiometric reagent) |

| Peracid oxidation | mCPBA | 95–98 | 0 (racemic) | N/A | Low |

Chemical Reactions Analysis

Types of Reactions

®-(+)-2,3,4,5,6-pentafluorostyrene oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to form more complex structures.

Reduction: Reduction reactions can convert the epoxide to other functional groups.

Substitution: The fluorine atoms can be substituted with other groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

®-(+)-2,3,4,5,6-pentafluorostyrene oxide has several scientific research applications:

Medicine: Its derivatives are explored for potential pharmaceutical applications, including drug development and delivery systems.

Mechanism of Action

The mechanism by which ®-(+)-2,3,4,5,6-pentafluorostyrene oxide exerts its effects involves its interaction with various molecular targets. The epoxide group is highly reactive, allowing it to participate in nucleophilic addition reactions. This reactivity is harnessed in catalysis and synthesis, where the compound acts as an intermediate, facilitating the formation of complex molecules .

Comparison with Similar Compounds

Key Characteristics:

- Chemical Formula : C₈H₃F₅O

- Molecular Weight : 210.1 g/mol (estimated)

- Applications: Potential use in polymer chemistry, dielectric materials, and as a chiral building block in organic synthesis .

Styrene Oxide (Non-Fluorinated Analog)

Styrene oxide (CAS 96-09-3) is the non-fluorinated counterpart. Key differences include:

Functional Implications :

- Fluorination increases thermal stability and chemical inertness, making the pentafluorinated oxide suitable for high-performance coatings and dielectric layers .

- The electron-deficient epoxide ring in the fluorinated compound may exhibit slower nucleophilic attack rates compared to styrene oxide .

Other Fluorinated Styrene Derivatives

a) 2,3,4,5,6-Pentafluorostyrene (Monomer)

The parent monomer (CAS 653-34-9) is used to synthesize polymers like poly(2,3,4,5,6-pentafluorostyrene) (PPFS). Key comparisons:

| Property | PPFS (from ) | Styrene Polymers |

|---|---|---|

| Mw (kDa) | 107–213 (controlled polymerization) | 50–300 (variable) |

| Dielectric Constant | 2.2–2.5 | ~2.5–3.0 |

| Thermal Degradation | >300°C | ~200–250°C |

Key Insight : Fluorination improves thermal stability and dielectric performance, critical for electronics and aerospace materials .

b) Copolymers (e.g., PFS/MMA)

Random copolymers with methyl methacrylate (MMA) exhibit tunable dielectric properties (ε = 2.3–2.8) and glass transition temperatures (Tg = 80–120°C), outperforming polystyrene derivatives in organic thin-film transistors .

Radiation Resistance

Fluorinated polystyrene shows enhanced radiation resistance compared to non-fluorinated analogs. Molecular dynamics simulations indicate fluorinated bonds (C-F) resist scission better than C-H bonds under γ-radiation, preserving molecular weight . This suggests the oxide derivative may also exhibit superior stability in harsh environments.

Biological Activity

(R)-(+)-2,3,4,5,6-pentafluorostyrene oxide (CAS Number: 121680-77-1) is a fluorinated compound that has garnered attention in various fields of research due to its unique chemical properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, applications in polymer chemistry, and its implications in biological systems.

- Molecular Formula : C₈H₃F₅O

- Molecular Weight : 210.1 g/mol

- Structure : The compound features a styrene backbone with five fluorine atoms substituted at specific positions, making it highly hydrophobic and reactive.

Synthesis

This compound can be synthesized through several methods. One notable route involves the oxidation of 2,3,4,5,6-pentafluorostyrene using iodosylbenzene in the presence of chiral iron porphyrin catalysts. This method has been documented to yield high purity and specific enantiomeric forms .

Biological Activity Overview

The biological activity of this compound is primarily explored through its derivatives and copolymers. Here are key findings related to its biological applications:

1. Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity due to their ability to disrupt microbial membranes. Studies have shown that polymers derived from pentafluorostyrene demonstrate significant antibacterial properties against various pathogens .

2. Polymeric Applications

The incorporation of this compound into polymer matrices has been shown to improve the mechanical and thermal properties of the resulting materials. For instance:

- Poly(pentafluorostyrene) : This polymer exhibits unique surface properties that enhance its application in coatings and films .

- Photovoltaic Materials : Fluorinated polymers have been successfully utilized in photovoltaic applications due to their improved charge transport characteristics .

3. Cellular Interactions

Studies involving cell culture systems have demonstrated that fluorinated compounds can influence cellular behavior. For example:

- Cell Adhesion : The hydrophobic nature of pentafluorostyrene derivatives can affect cell adhesion and proliferation rates .

- Drug Delivery Systems : The unique properties of these compounds make them suitable for use in drug delivery systems where controlled release is essential .

Case Studies

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing (R)-(+)-2,3,4,5,6-pentafluorostyrene oxide, and how do reaction conditions influence enantiomeric purity?

- Methodology : The synthesis of fluorinated styrene derivatives typically involves epoxidation of the parent olefin, such as 2,3,4,5,6-pentafluorostyrene, using asymmetric catalytic methods. For example, Sharpless epoxidation or Jacobsen-Katsuki conditions may be adapted to achieve high enantioselectivity . Reaction parameters like temperature, solvent polarity, and catalyst loading must be optimized to minimize racemization. Post-synthesis, enantiomeric excess (ee) is quantified via chiral HPLC or NMR with shift reagents .

Q. How can the structural and electronic properties of this compound be characterized to confirm its stereochemistry and reactivity?

- Methodology :

- Spectroscopy : NMR is critical for analyzing fluorinated environments, as chemical shifts reflect electronic effects from fluorine substitution . X-ray crystallography provides definitive stereochemical confirmation.

- Computational Modeling : Density Functional Theory (DFT) calculations predict electron-withdrawing effects of pentafluorination on epoxide ring strain and reactivity .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) assesses stability, with decomposition temperatures linked to fluorine content .

Q. What are the primary applications of this compound in polymer science, and how does fluorination enhance material properties?

- Methodology : The compound serves as a monomer for fluorinated polymers with high thermal stability (>300°C) and hydrophobicity. For example, ring-opening polymerization (ROP) of the epoxide yields polyethers with low dielectric constants, suitable for microelectronic insulators . Fluorination also improves chemical resistance, as seen in sulfonated derivatives for proton-exchange membranes in fuel cells .

Advanced Research Questions

Q. How can controlled radical polymerization techniques (e.g., ATRP) be adapted to incorporate this compound into block copolymers, and what challenges arise from fluorine content?

- Methodology : Atom Transfer Radical Polymerization (ATRP) requires halogenated initiators (e.g., ethyl α-bromophenylacetate) and Cu(I)/ligand systems. Fluorine’s electron-withdrawing nature slows propagation rates, necessitating higher catalyst concentrations or elevated temperatures . Triblock architectures (e.g., PFS--PEO--PFS) are synthesized using telechelic macroinitiators, with / NMR tracking block ratios . Challenges include fluorine-induced chain-transfer side reactions, which are mitigated by strict oxygen exclusion .

Q. What strategies resolve contradictions in reported reactivity data for this compound during copolymerization with non-fluorinated monomers?

- Methodology : Discrepancies in reactivity ratios (e.g., and ) arise from solvent polarity and initiator choice. For example, in free-radical copolymerization with styrene, the Mayo-Lewis equation is applied to kinetic data from NMR or SEC. Fluorine’s electron-withdrawing effect increases styrene’s relative reactivity, but bulky pentafluorophenyl groups may sterically hinder propagation . Systematic studies under varied initiators (e.g., AIBN vs. benzoyl peroxide) clarify mechanistic pathways .

Q. How can post-polymerization modifications of poly(2,3,4,5,6-pentafluorostyrene oxide) derivatives enable functional materials for biomedical or optoelectronic applications?

- Methodology :

- Click Chemistry : Azide-alkyne cycloaddition grafts biomolecules (e.g., sugars) onto pendant pentafluorophenyl groups for targeted drug delivery .

- Sulfonation : Treatment with chlorosulfonic acid introduces sulfonic acid groups, enhancing ionic conductivity for fuel cell membranes. Degree of sulfonation (DS) is quantified via titration .

- Crosslinking : UV-initiated thiol-ene reactions create networks for nonlinear optical (NLO) materials, with SHG coefficients measured via Kurtz-Perry assays .

Q. What analytical methods are critical for assessing the environmental and biological safety of this compound in lab settings?

- Methodology :

- Cytotoxicity Assays : MTT tests on human cell lines (e.g., HEK293) evaluate acute toxicity, with IC values correlated to leaching of unreacted monomer .

- Environmental Persistence : Accelerated degradation studies under UV/ozone exposure monitor PFAS-like behavior using LC-MS .

- Handling Protocols : Storage at -20°C under inert gas (N) prevents peroxidation, while flammability risks are managed via explosion-proof freezers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.